4-Bromo-5-(methoxymethyl)-1-methyltriazole
Description
Significance of the 1,2,3-Triazole Scaffold in Organic Synthesis and Medicinal Chemistry Research
The 1,2,3-triazole ring system, a five-membered heterocycle containing three adjacent nitrogen atoms, has emerged as a crucial structural motif in modern chemistry. nih.gov Its prominence is largely due to the development of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which allows for its efficient and highly selective synthesis under mild conditions. researchgate.net This synthetic accessibility has made the 1,2,3-triazole scaffold a versatile building block in organic synthesis, enabling the construction of complex molecular architectures. frontiersin.org
In medicinal chemistry, the 1,2,3-triazole core is considered a privileged scaffold and a valuable pharmacophore. researchgate.netfrontiersin.org Its unique electronic properties, including a large dipole moment and the ability to act as a hydrogen bond acceptor, allow it to engage in significant interactions with biological targets like enzymes and receptors. nih.gov Furthermore, the triazole ring is a bioisostere of the amide bond, offering similar spatial and electronic characteristics but with enhanced metabolic stability, as it is resistant to hydrolysis and enzymatic degradation. researchgate.net This combination of features has led to the incorporation of the 1,2,3-triazole moiety into a wide array of therapeutic candidates, demonstrating activities such as anticancer, antimicrobial, antiviral, and anti-inflammatory properties. frontiersin.orgnih.gov
Role of Halogenated Heterocycles as Synthetic Intermediates and Functional Motifs
Halogenated heterocyclic compounds are fundamental building blocks in organic synthesis and drug discovery. rsc.org The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto a heterocyclic core dramatically influences the molecule's physicochemical properties, including its lipophilicity, acidity, and metabolic stability. frontiersin.orgmdpi.com This modulation is a key strategy in tuning the pharmacological profile of a drug candidate.
Beyond property modulation, halogens serve as versatile synthetic handles. rsc.org Halogenated heterocycles are key precursors for a multitude of chemical transformations, most notably in metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. researchgate.net These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful platform for molecular diversification and the synthesis of highly functionalized molecules from a common halogenated intermediate. researchgate.netresearchgate.net The bromine atom, in particular, offers a good balance of reactivity and stability, making bromo-heterocycles exceptionally useful synthetic intermediates. researchgate.net
Overview of 4-Bromo-5-(methoxymethyl)-1-methyltriazole within the Context of Advanced Chemical Synthesis
This compound is a trisubstituted 1,2,3-triazole that embodies the principles of both triazole chemistry and halogenated heterocycles. Its structure features the stable 1-methyl-1,2,3-triazole core, functionalized with two distinct groups at the 4- and 5-positions: a reactive bromine atom and a methoxymethyl ether group. This specific arrangement of functional groups makes it a potentially valuable intermediate in advanced chemical synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 2243513-39-3 |
| Molecular Formula | C₅H₈BrN₃O |
| Molecular Weight | 206.04 g/mol |
| IUPAC Name | 4-bromo-5-(methoxymethyl)-1-methyl-1H-1,2,3-triazole |
| Canonical SMILES | CN1N=NC(=C1COC)Br |
Research Scope and Objectives for Investigating this compound
Given the synthetic potential inherent in its structure, a focused research program on this compound would be well-justified. The primary objectives of such an investigation would be to fully characterize its chemical reactivity and explore its potential as a scaffold for new functional molecules.
Key research objectives could include:
Exploration of Synthetic Utility: A central goal would be to systematically investigate the reactivity of the C4-bromo substituent. This would involve exploring a range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille, Buchwald-Hartwig) to synthesize a library of novel 4,5-disubstituted-1-methyltriazoles. The efficiency and scope of these reactions would be documented to establish the compound as a versatile synthetic platform.
Synthesis of Biologically Relevant Molecules: Leveraging the established importance of the 1,2,3-triazole scaffold in medicinal chemistry, a key objective would be to use this compound as a precursor for novel therapeutic agents. For instance, coupling reactions could be employed to introduce pharmacophoric fragments known to interact with specific biological targets, such as kinase hinge-binding motifs or other protein-ligand interaction domains.
Physicochemical and Structural Analysis: A thorough investigation would involve detailed characterization of the newly synthesized derivatives. This would include spectroscopic analysis (NMR, IR, Mass Spectrometry) and, where possible, single-crystal X-ray diffraction to unequivocally determine their three-dimensional structures. This data is crucial for understanding structure-activity relationships (SAR) in any subsequent biological evaluations.
The successful execution of these objectives would establish the synthetic value of this compound and could lead to the discovery of new chemical entities with potential applications in medicinal chemistry or materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-(methoxymethyl)-1-methyltriazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3O/c1-9-4(3-10-2)5(6)7-8-9/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXOZLLKWIRMQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)Br)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 Bromo 5 Methoxymethyl 1 Methyltriazole
Retrosynthetic Analysis of 4-Bromo-5-(methoxymethyl)-1-methyltriazole
A retrosynthetic analysis of this compound suggests several possible disconnection approaches. The carbon-bromine bond is a logical point for disconnection, leading to a 5-(methoxymethyl)-1-methyltriazole precursor. This approach relies on the regioselective bromination of the triazole ring.
Alternatively, disconnection of the C5-methoxymethyl bond would lead to a 4-bromo-5-halomethyl-1-methyltriazole intermediate, which could then be subjected to nucleophilic substitution with methoxide. A more fundamental approach involves the disconnection of the triazole ring itself, pointing towards a [3+2] cycloaddition reaction between an azide (B81097) and an alkyne as the key bond-forming step. This latter strategy is particularly attractive due to the robustness and versatility of "click chemistry" and related cycloaddition reactions. beilstein-journals.orgnih.gov
Precursor Synthesis and Functionalization
The synthesis of the target compound can be envisioned through a stepwise functionalization of a simpler triazole core. This involves the initial synthesis of 1-methyl-1,2,3-triazole, followed by the sequential introduction of the bromo and methoxymethyl substituents in a regioselective manner.
The synthesis of 1-methyl-1,2,3-triazole can be achieved through various methods, including the reaction of methylazide with acetylene. Subsequent halogenation of the triazole ring is a critical step. Direct bromination of 1-methyl-1,2,3-triazole can lead to a mixture of products, making regiocontrol a significant challenge. However, directed C-H activation methods can offer a high degree of regioselectivity in the halogenation of substituted triazoles. rsc.org
| Reagent/Catalyst | Conditions | Product(s) | Yield |
| N-Bromosuccinimide (NBS) | Acetonitrile, reflux | Mixture of bromo-isomers | Variable |
| Br2/AcOH | Room Temperature | Mixture of bromo-isomers | Variable |
Table 1: Representative Halogenation Conditions for Triazole Derivatives
The introduction of a methoxymethyl group onto a triazole ring can be accomplished through several synthetic routes. One common method involves the reaction of a hydroxymethyl-triazole precursor with a methylating agent. Alternatively, a halomethyl-triazole can undergo nucleophilic substitution with sodium methoxide. The methoxymethyl ether (MOM) group is a widely used protecting group in organic synthesis, and its formation chemistry is well-established. wikipedia.orgadichemistry.com
| Starting Material | Reagent | Conditions | Product |
| 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde | 1. NaBH42. NaH, MeI | 1. MeOH, 0 °C to rt2. THF, 0 °C to rt | 5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazole |
| 5-(Chloromethyl)-1-methyl-1H-1,2,3-triazole | NaOMe | MeOH, rt | 5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazole |
Table 2: Pathways for the Introduction of a Methoxymethyl Group
Achieving regioselective bromination at the C4 position of a 1,5-disubstituted triazole is a key challenge. The electronic nature of the existing substituents on the triazole ring plays a crucial role in directing the electrophilic substitution. In the case of 5-(methoxymethyl)-1-methyltriazole, the electron-donating nature of the methoxymethyl group may influence the position of bromination. Methodologies for regioselective bromination often involve the use of specific brominating agents and carefully controlled reaction conditions. nih.gov
| Substrate | Brominating Agent | Conditions | Major Product |
| 1,5-Disubstituted Triazole | N-Bromosuccinimide (NBS) | Dichloromethane, 0 °C to rt | 4-Bromo-1,5-disubstituted triazole |
| 1,5-Disubstituted Triazole | Bromine in Acetic Acid | Room Temperature | 4-Bromo-1,5-disubstituted triazole |
Table 3: Conditions for Regioselective Bromination of Triazoles
Advanced Synthetic Approaches to the Triazole Core
Modern synthetic methods offer more direct and efficient routes to polysubstituted triazoles, often with high regiocontrol. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry" and provides a powerful tool for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org Adaptations of this methodology can be employed to access other substitution patterns.
While the standard CuAAC reaction between a terminal alkyne and an azide yields 1,4-disubstituted triazoles, modifications of this reaction can provide access to other isomers. beilstein-journals.orgnih.gov For the synthesis of a 1,4,5-trisubstituted triazole like the target compound, a strategy involving a suitably substituted internal alkyne could be envisioned. The regioselectivity of the cycloaddition with internal alkynes is often a challenge, but can be controlled by the electronic and steric properties of the substituents on the alkyne. rsc.org
A plausible CuAAC-based strategy for this compound would involve the cycloaddition of methylazide with a bromo-substituted methoxymethyl alkyne.
| Alkyne Component | Azide Component | Catalyst/Conditions | Product |
| 1-Bromo-3-methoxy-1-propyne | Methylazide | Cu(I) source (e.g., CuSO4/Sodium Ascorbate) | 4-Bromo-5-(methoxymethyl)-1-methyl-1,2,3-triazole |
| 3-Methoxy-1-propyne | Methylazide followed by bromination | 1. Cu(I) source2. NBS | 4-Bromo-5-(methoxymethyl)-1-methyl-1,2,3-triazole |
Table 4: Potential CuAAC Strategies for this compound
Alternative Cycloaddition Reactions and Post-Synthetic Functionalization
The synthesis of 1,2,3-triazoles is most famously achieved through the Huisgen 1,3-dipolar cycloaddition of azides and alkynes. researchgate.netorganic-chemistry.org While the copper-catalyzed version (CuAAC) is renowned for its efficiency and regioselectivity, yielding 1,4-disubstituted triazoles, alternative strategies are often required to access different substitution patterns or to avoid metal catalysts that can be problematic for biological applications. nih.govmdpi.com
Alternative Cycloaddition Reactions: Metal-free synthesis of 1,2,3-triazoles represents a significant area of research, driven by the need for biocompatible and environmentally friendly processes. researchgate.netrsc.org These reactions, often conducted at elevated temperatures or with specific electron-deficient alkynes, can provide access to both 1,4- and 1,5-disubstituted isomers. frontiersin.org For a target like this compound, a plausible metal-free approach could involve the cycloaddition of methylazide with a suitably substituted bromo-alkyne. Furthermore, intramolecular azide-alkyne cycloadditions (IAAC) offer a powerful method for creating fused triazole systems with high regioselectivity, often without the need for a metal catalyst due to the entropic advantage of the intramolecular process. mdpi.com
Post-Synthetic Functionalization: Post-synthetic functionalization has emerged as a crucial strategy for diversifying the structure of the triazole core after its initial formation. acs.orgnih.gov This approach is particularly relevant for introducing sensitive functional groups or for late-stage modification in drug discovery. acs.orgnih.gov In the context of this compound, the bromine atom serves as a versatile handle for a variety of transformations.
One common method for synthesizing this compound involves the direct bromination of a precursor triazole. The synthesis could start from 5-(methoxymethyl)-1-methyltriazole, which is then subjected to an electrophilic bromination agent to install the bromine at the C4 position. The triazole ring is generally stable to a range of reaction conditions, making such post-synthetic modifications feasible. acs.orgnih.gov This strategy allows for the late-stage introduction of the bromo-substituent, which can then be used in subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to introduce further molecular complexity.
| Strategy | Description | Relevance to this compound |
| Metal-Free Cycloaddition | Thermal or organocatalyzed reaction between an azide and an alkyne without a metal catalyst. researchgate.netrsc.org | Avoids potential copper contamination, which can be crucial for biological applications of the final compound. |
| Intramolecular Cycloaddition (IAAC) | Cyclization of a molecule containing both an azide and an alkyne functionality. mdpi.com | Primarily used for fused-ring systems, but highlights the versatility of cycloaddition chemistry. |
| Post-Synthetic Bromination | Introduction of a bromine atom onto the pre-formed triazole ring using an electrophilic bromine source. | A direct and efficient route to the target compound from a simpler 5-(methoxymethyl)-1-methyltriazole precursor. |
| Functional Group Interconversion | The bromo group on the final compound can be replaced with other functional groups via cross-coupling reactions. acs.org | The bromine atom acts as a key synthetic handle for creating a library of analogues for structure-activity relationship studies. |
Purification and Characterization Methodologies in Synthetic Research
The successful synthesis of a target compound is critically dependent on robust methods for its purification and unambiguous structural confirmation. For substituted triazoles like this compound, a combination of chromatographic and spectroscopic techniques is indispensable.
Chromatographic Techniques for Compound Isolation
Chromatography is the cornerstone of purification in modern organic synthesis, allowing for the separation of the desired product from unreacted starting materials, byproducts, and catalysts.
Thin-Layer Chromatography (TLC): TLC is an essential analytical tool used for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. researchgate.net A spot corresponding to the product can be visualized under UV light or by staining, and its retention factor (Rf) provides a preliminary indication of its polarity. researchgate.net
Column Chromatography: This is the most common preparative technique for purifying compounds on a milligram to kilogram scale. wisdomlib.org For a moderately polar compound like this compound, a silica (B1680970) gel stationary phase is typically used. The mobile phase, or eluent, is usually a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). nih.govrsc.org The ratio of these solvents is optimized to achieve good separation between the target compound and impurities. nih.gov
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for analytical standards or final compounds for biological testing, HPLC is the method of choice. nih.govrsc.org It can be used in both normal-phase and reverse-phase modes. Dynamic HPLC on chiral stationary phases has also been employed to separate interconverting conformational enantiomers of triazole-fused compounds. nih.gov
| Technique | Application | Typical Conditions for Triazole Derivatives |
| Thin-Layer Chromatography (TLC) | Reaction monitoring, solvent system screening | Silica gel plates, visualization by UV light (254 nm) |
| Column Chromatography | Preparative purification | Stationary Phase: Silica gel; Mobile Phase: Hexane/Ethyl Acetate gradient |
| High-Performance Liquid Chromatography (HPLC) | High-purity isolation, purity analysis | C18 reverse-phase column, Mobile Phase: Acetonitrile/Water gradient nih.govrsc.org |
Spectroscopic and Spectrometric Methods for Structural Elucidation
Once purified, the identity and structure of the compound must be rigorously confirmed. Advanced spectroscopic and spectrometric methods provide detailed insights into the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for structural elucidation of organic molecules.
¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct singlets for the N-methyl protons (N-CH₃), the methoxy (B1213986) protons (O-CH₃), and the methylene (B1212753) protons of the methoxymethyl group (-CH₂-O). nih.gov
¹³C NMR: This provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the triazole ring are characteristic and can confirm the ring structure. nih.govnih.gov For the target compound, distinct signals would be expected for the N-methyl carbon, the methoxy carbon, the methylene carbon, and the two aromatic carbons of the triazole ring (C4 and C5).
Advanced NMR Applications (2D NMR): Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms. For instance, an HMBC experiment would show a correlation between the N-methyl protons and the C5 carbon of the triazole ring, confirming the N1-substitution pattern.
High-Resolution Mass Spectrometry (HRMS): While standard mass spectrometry provides the molecular weight, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). nih.gov This allows for the determination of the elemental formula of a molecule. For this compound (C₅H₈BrN₃O), HRMS would be able to distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be clearly visible, providing definitive evidence for the presence of a single bromine atom in the molecule. nih.govmdpi.com
| Technique | Information Provided | Expected Data for this compound |
| ¹H NMR | Proton environment and connectivity | Singlet for N-CH₃, Singlet for O-CH₃, Singlet for -CH₂- |
| ¹³C NMR | Carbon skeleton | Signals for all 5 unique carbon atoms |
| 2D NMR (HMBC, HSQC) | C-H and long-range C-H correlations | Confirms attachment of methyl group to N1 and methoxymethyl group to C5 |
| HRMS | Exact mass and elemental formula | Measurement of exact m/z value consistent with C₅H₈BrN₃O; Isotopic pattern for one bromine atom |
Chemical Reactivity and Mechanistic Investigations of 4 Bromo 5 Methoxymethyl 1 Methyltriazole
Reactivity of the Bromo Substituent at Position 4.
The bromine atom at the C4 position of the triazole ring is a key handle for introducing molecular diversity. Its reactivity is influenced by the electron-deficient nature of the 1,2,3-triazole ring, which facilitates various substitution and coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic and heteroaromatic systems. nih.govwikipedia.org In the case of 4-Bromo-5-(methoxymethyl)-1-methyltriazole, the electron-withdrawing character of the triazole ring system makes the C4 position susceptible to attack by nucleophiles, leading to the displacement of the bromide leaving group. masterorganicchemistry.comlibretexts.org This reaction typically proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org
The rate and success of the SNAr reaction depend on the nature of the nucleophile and the reaction conditions. Strong nucleophiles such as alkoxides, thiolates, and amines are commonly employed. The reaction is often facilitated by the use of a base and can be performed under mild conditions, sometimes in aqueous media with the aid of additives. d-nb.info For triazole systems, this pathway allows for the direct introduction of oxygen, sulfur, and nitrogen-based functional groups. For instance, 1,2,3-triazoles have themselves been shown to act as leaving groups in certain SNAr reactions, highlighting the electron-deficient nature of the ring which activates adjacent positions to nucleophilic attack. nih.gov
| Nucleophile (Nu-H) | Reagent/Conditions | Product |
| Methanol (CH₃OH) | NaH, THF, reflux | 4-Methoxy-5-(methoxymethyl)-1-methyltriazole |
| Ethanethiol (C₂H₅SH) | K₂CO₃, DMF, 80 °C | 4-(Ethylthio)-5-(methoxymethyl)-1-methyltriazole |
| Piperidine | Cs₂CO₃, Dioxane, 100 °C | 4-(Piperidin-1-yl)-5-(methoxymethyl)-1-methyltriazole |
| Phenol | K₃PO₄, DMSO, 120 °C | 4-Phenoxy-5-(methoxymethyl)-1-methyltriazole |
Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds. The bromo substituent at the C4 position of the triazole makes it an excellent substrate for these transformations.
Suzuki Coupling: The Suzuki reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is widely used to form biaryl structures or to connect aryl groups to vinyl or alkyl fragments. youtube.com For this compound, coupling with various aryl or vinyl boronic acids can be achieved using catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand. organic-chemistry.orgresearchgate.net
Sonogashira Coupling: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting an aryl or vinyl halide with a terminal alkyne. nih.govorganic-chemistry.org The reaction is co-catalyzed by palladium and copper species and requires a base, often an amine. wikipedia.orgyoutube.com This method allows for the direct introduction of an alkynyl moiety onto the triazole ring, a valuable functional group for further transformations.
Negishi Coupling: The Negishi coupling joins an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi reaction is the high functional group tolerance of organozinc reagents. nih.govillinois.edu This reaction can be used to introduce a wide variety of alkyl, vinyl, or aryl groups at the C4 position of the triazole. researchgate.net
| Reaction Type | Coupling Partner | Catalyst System | Base | Product |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-Phenyl-5-(methoxymethyl)-1-methyltriazole |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | 4-(Phenylethynyl)-5-(methoxymethyl)-1-methyltriazole |
| Negishi | Phenylzinc chloride | Pd(dppf)Cl₂ | - | 4-Phenyl-5-(methoxymethyl)-1-methyltriazole |
| Suzuki | Vinylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | 4-Vinyl-5-(methoxymethyl)-1-methyltriazole |
| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Piperidine | 4-((Trimethylsilyl)ethynyl)-5-(methoxymethyl)-1-methyltriazole |
Table 2: Examples of Metal-Mediated Cross-Coupling Reactions.
Bromine-lithium exchange is a highly efficient method for converting aryl and heteroaryl bromides into their corresponding organolithium derivatives. nih.gov This transformation is typically carried out at low temperatures (-78 °C) using an alkyllithium reagent, such as n-butyllithium (n-BuLi), to prevent side reactions. mdpi.com The resulting lithiated triazole is a potent nucleophile and can be trapped with a wide array of electrophiles to install new functional groups at the C4 position. rsc.orgresearchgate.net
This method provides access to derivatives that are not easily synthesized through other means. For example, quenching with carbon dioxide (CO₂) followed by an acidic workup yields a carboxylic acid. Reaction with aldehydes or ketones produces secondary or tertiary alcohols, respectively. Other electrophiles, such as alkyl halides or disulfides, can also be employed to further diversify the triazole scaffold. rsc.org
| Step 1: Reagent | Step 2: Electrophile (E⁺) | Quenching Product |
| n-BuLi, THF, -78 °C | Carbon Dioxide (CO₂) | 5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid |
| n-BuLi, THF, -78 °C | Benzaldehyde (PhCHO) | (5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl)(phenyl)methanol |
| n-BuLi, THF, -78 °C | N,N-Dimethylformamide (DMF) | 5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazole-4-carbaldehyde |
| n-BuLi, THF, -78 °C | Dimethyl disulfide (MeSSMe) | 4-(Methylthio)-5-(methoxymethyl)-1-methyltriazole |
Table 3: Bromine-Lithium Exchange and Subsequent Electrophilic Quenching.
Reactivity of the Methoxymethyl Substituent at Position 5.
The methoxymethyl (MOM) group at the C5 position primarily functions as a protected form of a hydroxymethyl (methylol) group. Its reactivity is dominated by cleavage strategies to unmask the alcohol, which can then undergo various functional group interconversions.
The methoxymethyl (MOM) ether is an acetal-type protecting group that is stable under a variety of conditions but can be readily cleaved under acidic conditions. adichemistry.comthieme-connect.de The deprotection of the MOM group in this compound yields 4-bromo-5-(hydroxymethyl)-1-methyltriazole, a key intermediate for further functionalization.
| Reagent(s) | Solvent | Conditions | Product |
| Conc. HCl (cat.) | Methanol | Reflux | (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol |
| Zinc Bromide (ZnBr₂), n-PrSH | Dichloromethane | Room Temp | (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol |
| Trimethylsilyl Triflate (TMSOTf), 2,2'-Bipyridyl | Acetonitrile | Room Temp | (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol |
| Bismuth Triflate (Bi(OTf)₃) | Acetonitrile/Water | Room Temp | (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol |
Table 4: Deprotection Strategies for the Methoxymethyl Ether.
Once the MOM group is cleaved to reveal the primary alcohol (methylol group), this functionality can be converted into other useful groups through standard organic transformations.
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. Mild oxidizing agents such as manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP) will typically yield the corresponding aldehyde, 5-formyl-4-bromo-1-methyltriazole. Stronger oxidizing agents, for instance, potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), will lead to the formation of the carboxylic acid, 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid.
Halogenation: The hydroxyl group can be substituted with a halogen, such as chlorine or bromine, to form a reactive halomethyl intermediate. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used for these transformations, yielding 4-bromo-5-(chloromethyl)-1-methyltriazole or 4-bromo-5-(bromomethyl)-1-methyltriazole, respectively. These halomethyl compounds are valuable precursors for subsequent nucleophilic substitution reactions.
| Transformation | Reagent(s) | Product |
| Oxidation to Aldehyde | Dess-Martin Periodinane (DMP) | 4-Bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde |
| Oxidation to Carboxylic Acid | Potassium Permanganate (KMnO₄) | 4-Bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid |
| Halogenation (Chlorination) | Thionyl Chloride (SOCl₂) | 4-Bromo-5-(chloromethyl)-1-methyl-1H-1,2,3-triazole |
| Halogenation (Bromination) | Phosphorus Tribromide (PBr₃) | 4-Bromo-5-(bromomethyl)-1-methyl-1H-1,2,3-triazole |
Table 5: Functional Group Interconversions of the Deprotected Methylol Group.
Electrophilic and Nucleophilic Reactivity of the Triazole Ring System
The reactivity of the 1,2,3-triazole ring in this compound is dictated by the electronic properties of the ring itself and the influence of its substituents: the bromine atom, the methoxymethyl group, and the methyl group on the nitrogen. The triazole ring is an electron-deficient aromatic system, which influences its susceptibility to electrophilic and nucleophilic attacks.
Site-Selectivity in Electrophilic Aromatic Substitution on the Triazole Ring
Electrophilic aromatic substitution on the 1,2,3-triazole ring is generally considered difficult due to the ring's inherent electron-deficient nature, a result of the presence of three nitrogen atoms. This electron deficiency deactivates the ring towards attack by electrophiles. The substituents on the ring further modulate this reactivity.
In the case of this compound, the only available position for substitution on the triazole ring is the C-H bond if we consider the core ring structure. However, the molecule is fully substituted at the carbon atoms of the triazole ring (position 4 and 5). Therefore, typical electrophilic aromatic substitution reactions that involve the replacement of a hydrogen atom are not possible.
Any potential electrophilic attack would likely target the nitrogen atoms, which possess lone pairs of electrons. However, the N-1 position is already substituted with a methyl group. The N-2 and N-3 atoms could potentially be sites for electrophilic attack, such as protonation or alkylation, but this would lead to the formation of a cationic triazolium species rather than a substitution on the ring carbons.
Considering the substituents, the methoxymethyl group at C-5 is an activating group, while the bromine at C-4 is a deactivating group. However, with no available carbon for substitution, their directing effects on the triazole ring are moot for classical electrophilic aromatic substitution.
Nucleophilic Attack and Ring-Opening/Rearrangement Pathways
The electron-deficient nature of the triazole ring makes it susceptible to nucleophilic attack. In this compound, the most probable site for nucleophilic attack is the carbon atom bearing the bromine atom (C-4). The bromine atom is a good leaving group, facilitating nucleophilic aromatic substitution (SNAr).
Various nucleophiles can displace the bromide ion. Common nucleophilic substitution reactions could involve reagents such as amines, thiols, or alkoxides, leading to the formation of a diverse range of substituted triazoles.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Amine | R-NH2 | 4-Amino-5-(methoxymethyl)-1-methyltriazole derivative |
| Thiol | R-SH | 4-Thioether-5-(methoxymethyl)-1-methyltriazole derivative |
Ring-opening and rearrangement pathways are less common for 1,2,3-triazoles under typical nucleophilic conditions but can be induced under more drastic conditions or through specific reaction pathways, such as the Dimroth rearrangement. However, for a 1-substituted triazole like this compound, a classical Dimroth rearrangement is not possible. Ring-opening could potentially be initiated by a strong nucleophilic attack at C-5, followed by cleavage of the N1-N2 or N3-C4 bond, but this is generally a high-energy process.
Another important reaction is the bromine-lithium exchange, which is a form of nucleophilic attack on the bromine atom by an organolithium reagent, typically n-butyllithium. This reaction would generate a highly reactive lithiated triazole intermediate at the C-4 position, which can then be quenched with various electrophiles to introduce a wide range of substituents.
Mechanistic Studies of Transformation Pathways
Detailed mechanistic studies on this compound are not extensively reported in the literature. However, by analogy with other halogenated azoles, the mechanisms of its key transformations can be inferred.
Reaction Kinetics and Thermodynamics
The kinetics of nucleophilic aromatic substitution at the C-4 position would be expected to follow a second-order rate law, dependent on the concentrations of both the triazole substrate and the nucleophile. The rate of reaction would be influenced by several factors:
Nucleophilicity: Stronger nucleophiles will react faster.
Solvent: Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation without strongly solvating the nucleophile.
Leaving Group Ability: Bromine is a good leaving group, facilitating the reaction.
Thermodynamically, the substitution reactions are generally favorable if the incoming nucleophile forms a stronger bond with the triazole ring than the C-Br bond being broken.
Table 2: Hypothetical Relative Rate Constants for Nucleophilic Substitution
| Nucleophile | Solvent | Relative Rate Constant (krel) |
|---|---|---|
| CH3O- | CH3OH | 1.0 |
| C6H5S- | DMF | 15.2 |
Note: The data in this table is illustrative and based on general principles of SNAr reactions.
Transition State Analysis in Catalyzed and Uncatalyzed Reactions
For an uncatalyzed nucleophilic aromatic substitution reaction on this compound, the mechanism is expected to proceed through a two-step addition-elimination pathway. This involves the formation of a high-energy intermediate known as a Meisenheimer complex. The transition state for the formation of this intermediate is the rate-determining step.
Computational studies, if performed, would likely show a transition state where the nucleophile is partially bonded to the C-4 carbon, and the C-Br bond is still intact. The negative charge from the incoming nucleophile would be delocalized over the electron-withdrawing triazole ring.
In some cases, catalysis can be employed to enhance the rate of substitution. For instance, a phase-transfer catalyst could be used for reactions involving an anionic nucleophile in a biphasic system. Metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, represent a different class of transformation where the bromine atom can be substituted. In these catalyzed reactions, the mechanism is more complex, involving oxidative addition, transmetalation, and reductive elimination steps, with the transition states being associated with the organometallic intermediates.
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-Amino-5-(methoxymethyl)-1-methyltriazole |
| 4-Thioether-5-(methoxymethyl)-1-methyltriazole |
| 4-Alkoxy-5-(methoxymethyl)-1-methyltriazole |
| n-Butyllithium |
Applications of 4 Bromo 5 Methoxymethyl 1 Methyltriazole in Advanced Chemical Synthesis
Strategic Building Block for Complex Heterocyclic Systems
The chemical architecture of 4-Bromo-5-(methoxymethyl)-1-methyltriazole makes it an exceptionally useful building block for the synthesis of more intricate heterocyclic structures. The presence of the bromine atom at the 4-position of the triazole ring is particularly significant, as it serves as a versatile handle for a variety of chemical modifications, most notably in cross-coupling reactions.
Scaffold in the Preparation of Multi-Functionalized Organic Molecules
The triazole ring is a stable aromatic system, and the bromo substituent provides a reactive site for the introduction of various functional groups. This allows for the construction of multi-functionalized organic molecules through sequential and regioselective reactions. The bromine atom can be readily displaced or involved in coupling reactions, while the methoxymethyl and methyl groups can influence the compound's solubility, steric properties, and further reactivity.
One of the primary methods for functionalizing this scaffold is through palladium-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex organic molecules. For instance, reactions like the Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl substituents at the 4-position, leading to the creation of diverse molecular frameworks.
| Coupling Partner | Catalyst System | Product Type | Potential Application |
| Arylboronic acid | Pd(PPh₃)₄ / Base | 4-Aryl-5-(methoxymethyl)-1-methyltriazole | Medicinal Chemistry, Materials Science |
| Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | 4-Alkynyl-5-(methoxymethyl)-1-methyltriazole | Organic Electronics, Bioactive Scaffolds |
| Organostannane | Pd(PPh₃)₄ | 4-Alkyl/Aryl-5-(methoxymethyl)-1-methyltriazole | Complex Molecule Synthesis |
Interactive Data Table 1: Examples of Cross-Coupling Reactions
Precursor for the Synthesis of Analogues with Tunable Reactivity
The inherent reactivity of the C-Br bond in this compound allows for its conversion into other functional groups, thereby creating analogues with tailored reactivity. For example, lithium-halogen exchange reactions can be performed to generate a highly reactive organolithium species. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the 4-position.
Furthermore, the methoxymethyl group at the 5-position can also be chemically manipulated. Although generally more stable, under specific conditions, the ether linkage can be cleaved to reveal a hydroxymethyl group. This adds another layer of functionality to the molecule, allowing for subsequent esterification, etherification, or oxidation reactions. This ability to selectively modify different parts of the molecule makes it a valuable precursor for creating libraries of compounds with diverse chemical properties.
Utilization in Medicinal Chemistry Research as a Synthetic Intermediate
The 1,2,3-triazole moiety is a well-established pharmacophore found in numerous biologically active compounds. Its ability to form hydrogen bonds, its dipolar nature, and its metabolic stability make it an attractive scaffold in drug design. This compound serves as a crucial intermediate in the synthesis of novel triazole-containing molecules for medicinal chemistry research.
Design and Synthesis of Triazole-Containing Bioactive Scaffolds for in vitro Biological Studies
The synthesis of novel bioactive scaffolds often relies on the step-wise construction of molecules around a central core. This compound provides a convenient starting point for such endeavors. By leveraging the reactivity of the bromine atom, medicinal chemists can introduce various pharmacophoric groups to explore their interactions with biological targets. For instance, the triazole core can be linked to other heterocyclic systems known for their biological activity, creating hybrid molecules with potentially enhanced or novel therapeutic properties.
The "click chemistry" concept, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,2,3-triazoles. While this compound is pre-formed, its derivatization often employs principles of modular synthesis akin to click chemistry, allowing for the rapid assembly of diverse molecular structures for biological screening.
Derivatization for Structure-Activity Relationship (SAR) Exploration (in vitro)
Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, aiming to understand how modifications to a chemical structure affect its biological activity. The ability to systematically derivatize this compound makes it an excellent tool for SAR exploration.
By synthesizing a series of analogues with different substituents at the 4-position, researchers can probe the specific interactions between the molecule and its biological target. For example, introducing groups with varying electronic properties (electron-donating vs. electron-withdrawing) or steric bulk can provide insights into the binding pocket of an enzyme or receptor.
| Position of Modification | Type of Modification | Rationale for SAR Study |
| 4-position (via Br) | Introduction of various aryl/heteroaryl groups | To explore key hydrophobic and aromatic interactions. |
| 4-position (via Br) | Introduction of different functional groups (-CN, -COOR, -CONR₂) | To investigate the role of hydrogen bonding and polar interactions. |
| 5-position (methoxymethyl) | Modification of the ether linkage | To assess the impact of steric bulk and hydrogen bonding potential near the 5-position. |
Interactive Data Table 2: SAR Derivatization Strategies
These systematic modifications, followed by in vitro biological assays, allow for the identification of key structural features required for optimal activity and can guide the design of more potent and selective drug candidates.
Role in Materials Science and Polymer Chemistry
The application of triazole-containing compounds is not limited to the life sciences; they are also finding increasing use in the development of advanced materials. The unique properties of the 1,2,3-triazole ring, such as its high nitrogen content, thermal stability, and ability to coordinate with metal ions, make it an attractive component for functional polymers and materials.
While specific applications of this compound in this field are still emerging, its potential is significant. The bromo-functionality allows for its incorporation into polymer chains or onto surfaces through various polymerization and grafting techniques. For example, it could be used as a monomer or a cross-linking agent in the synthesis of specialty polymers with tailored properties. The triazole unit can enhance thermal stability, flame retardancy, and adhesion to metal surfaces. Furthermore, the ability to functionalize the 4-position opens up possibilities for creating materials with specific optical or electronic properties for applications in sensors, organic electronics, and functional coatings.
Integration into Functional Polymers and Coatings
The 1,2,3-triazole ring is a favored structural unit in polymer chemistry, largely due to its facile and efficient synthesis via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". rsc.orgmdpi.com Polymers containing 1,2,3-triazole units in their backbone are noted for their unique properties, including high thermal stability and specific solubility characteristics. mdpi.com The compound this compound is a strategic monomer for incorporation into such polymers.
The bromine atom on the triazole ring provides a reactive handle for post-polymerization modification or for use in cross-coupling reactions to form the polymer backbone itself. This allows for the synthesis of highly functionalized polymers where the triazole unit acts as a stable and robust linker. rsc.org The methoxymethyl and methyl substituents influence the polymer's physical properties, such as solubility in organic solvents, glass transition temperature, and its capacity for intermolecular interactions.
The integration of this triazole derivative can yield polymers with applications in specialized coatings, where the high dipole moment of the triazole ring can enhance adhesion and surface properties. Furthermore, these polymers are explored for use as new electrolyte materials and anion-exchange membranes due to the electronic characteristics of the triazole moiety. researchgate.net
| Polymer Type | Role of Triazole Unit | Potential Application | Relevant Findings |
|---|---|---|---|
| Linear Poly-triazoles | Backbone Linker | Specialty Plastics, Fibers | Triazole rings provide rigidity and thermal stability to the polymer chain. mdpi.com |
| Hyperbranched Polymers | Branching Point | Coatings, Additives | Synthesized via click reactions, they can serve as anion-exchangeable electrolyte materials. researchgate.net |
| Functionalized Polymers | Side-Chain Moiety | Chemical Sensing, Drug Delivery | The triazole unit can be functionalized for molecular recognition or to attach bioactive molecules. rsc.org |
Precursor for Self-Assembled Systems and Supramolecular Architectures
Supramolecular chemistry relies on non-covalent interactions to construct ordered structures from molecular components. The 1,2,3-triazole nucleus is an excellent candidate for designing such systems due to its distinct electronic properties. It possesses a significant dipole moment and the nitrogen atoms can act as hydrogen bond acceptors, while in certain contexts, the C-H bond of the triazole ring can function as a hydrogen bond donor. mdpi.com
This compound is a valuable precursor for these architectures for several reasons:
Hydrogen Bonding: The ether oxygen of the methoxymethyl group and the nitrogen atoms of the triazole ring can participate in hydrogen bonding, directing the assembly of molecules into specific arrangements.
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms (like oxygen or nitrogen) on adjacent molecules to form predictable and stable structures.
Dipole-Dipole Interactions: The inherent polarity of the molecule contributes to its packing in the solid state and its organizational behavior in solution.
These non-covalent forces enable the compound to form complex, self-assembled systems like liquid crystals, organogels, and molecular networks. researchgate.net By modifying the substituents on the triazole core, chemists can fine-tune the intermolecular interactions to control the morphology and properties of the resulting supramolecular architecture. researchgate.net
| Interaction Type | Participating Group on Compound | Role in Supramolecular Assembly |
|---|---|---|
| Hydrogen Bonding | Triazole Nitrogens, Ether Oxygen | Directional control, formation of chains or sheets. |
| Halogen Bonding | Bromo Group | Provides strong, directional interactions for crystal engineering. |
| Dipole-Dipole Forces | Entire Molecule (Polar Triazole Ring) | Influences molecular packing and bulk material properties. |
| van der Waals Forces | Methyl and Methoxymethyl Groups | Contribute to steric packing and overall stability. |
Contributions to Agrochemical Research
Triazole derivatives represent one of the most important classes of compounds in modern agrochemical research, particularly as fungicides. researchgate.netbohrium.com Their primary mode of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. researchgate.netrjptonline.org The disruption of this process leads to the breakdown of the cell membrane and ultimately, fungal cell death.
The compound this compound serves as a key intermediate or scaffold in the discovery of new agrochemicals. The specific substitution pattern is critical for structure-activity relationship (SAR) studies. bohrium.com Researchers can systematically replace the bromine atom with various other functional groups to create a library of new compounds. These derivatives are then screened for activity against a wide range of plant pathogens.
The methoxymethyl and methyl groups on the triazole ring also play a crucial role. They influence the compound's lipophilicity, which affects its ability to penetrate the fungal cell wall, as well as its binding affinity within the active site of the target enzyme. Triazole compounds have demonstrated broad-spectrum activity as fungicides, herbicides, insecticides, and plant growth regulators. rjptonline.orgnih.gov
| Agrochemical Class | Mechanism of Action | Role of the Triazole Scaffold | Example Target Pests/Diseases |
|---|---|---|---|
| Fungicides | Inhibition of ergosterol biosynthesis. rjptonline.org | Binds to the active site of lanosterol 14α-demethylase. researchgate.net | Powdery mildew, rusts, leaf spot diseases. |
| Herbicides | Inhibition of acetolactate synthase (ALS) or protoporphyrinogen (B1215707) oxidase (PPO). bohrium.com | Core structure for binding to essential plant enzymes. | Broadleaf weeds, grasses. |
| Insecticides | Various, including disruption of the nervous system. | Serves as a stable central scaffold for attaching insecticidal pharmacophores. bohrium.com | Aphids, mites, various larvae. |
| Plant Growth Regulators | Interference with plant hormone biosynthesis (e.g., gibberellins). | Mimics or blocks natural plant hormones. | Control of plant height, promotion of flowering. |
Theoretical and Computational Chemistry Studies of 4 Bromo 5 Methoxymethyl 1 Methyltriazole
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule derived from its electronic structure.
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. ajchem-a.com For a triazole derivative, a typical DFT study would involve geometry optimization using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). researchgate.netsemanticscholar.orgresearchgate.net This process calculates the lowest energy arrangement of the atoms, providing key information on structural parameters.
The primary outputs of such a study are the optimized molecular geometry, including:
Bond Lengths: The equilibrium distances between bonded atoms (e.g., C-N, N-N, C-Br, C-O). In related 1,2,3-triazole rings, N–N and N=N bond lengths have been calculated to be approximately 1.37 Å and 1.29 Å, respectively. semanticscholar.orgmdpi.com
Bond Angles: The angles formed by three connected atoms, which define the molecule's shape.
Dihedral Angles: The rotational angles between planes of atoms, which describe the three-dimensional conformation of flexible parts of the molecule, such as the methoxymethyl group.
These calculated parameters provide a foundational model of the molecule's structure.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. irjweb.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: The outermost orbital containing electrons, which acts as an electron donor. Its energy level (EHOMO) is related to the ionization potential.
LUMO: The innermost empty orbital, which acts as an electron acceptor. Its energy level (ELUMO) is related to the electron affinity.
The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. researchgate.netirjweb.com A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. irjweb.comresearchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. researchgate.net These descriptors provide a more detailed picture of the molecule's reactivity.
| Reactivity Descriptor | Formula | Description |
| Ionization Energy (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution or charge transfer. A higher value indicates greater stability. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the ability of a molecule to accept electrons. |
These parameters are instrumental in predicting how the molecule will interact with other chemical species. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
For flexible molecules like 4-Bromo-5-(methoxymethyl)-1-methyltriazole, understanding the different spatial arrangements (conformations) and their relative energies is essential.
Conformational analysis involves exploring the potential energy surface (PES) by systematically rotating the molecule's single bonds—in this case, the C5-CH₂ and O-CH₃ bonds of the methoxymethyl group. nih.gov This mapping identifies all possible stable conformers (energy minima) and the energy barriers (transition states) that separate them. ekb.eg Studies on similar 1,5-disubstituted 1,2,3-triazoles have shown they can possess numerous low-energy conformers, contributing to significant structural diversity. nih.govrsc.org The results of a PES scan would reveal the most energetically favorable conformation(s) of the molecule in the gas phase.
The surrounding medium can significantly influence a molecule's properties. Computational models, particularly the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents. researchgate.netekb.eg By performing calculations in solvents of varying polarity (e.g., water, methanol, chloroform), researchers can determine how the solvent affects conformational stability and electronic properties. ekb.egbohrium.com Solvation can alter the relative energies of different conformers and modify the HOMO-LUMO gap and other reactivity descriptors, providing a more accurate prediction of the molecule's behavior in a specific chemical environment. researchgate.netresearchgate.net
Intermolecular Interactions and Crystal Engineering
In the solid state, molecules arrange themselves into a crystal lattice stabilized by a network of intermolecular interactions. Crystal engineering aims to understand and predict these arrangements. For this compound, several types of noncovalent interactions would be critical in defining its crystal packing.
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming interactions with electron-rich atoms like oxygen or nitrogen (e.g., Br···O or Br···N). researchgate.net
Hydrogen Bonding: Weak C—H···O and C—H···N hydrogen bonds involving the methyl and methoxymethyl groups and the triazole nitrogen atoms are likely to be present. researchgate.net
π–π Stacking: The aromatic triazole rings of adjacent molecules may stack on top of each other.
Investigation of Halogen Bonding (Br...Br, Br...N Interactions)
A search for crystallographic studies of this compound did not yield specific data. Such studies are essential for identifying and characterizing halogen bonds. Halogen bonding, a non-covalent interaction involving an electrophilic region on a halogen atom, plays a crucial role in crystal engineering and molecular recognition. nih.gov In the context of the specified compound, this would involve analyzing the geometry and energetics of interactions between the bromine atom and nitrogen atoms of adjacent triazole rings (Br...N) or other bromine atoms (Br...Br). However, without experimental crystal structure data, a detailed analysis of these specific interactions for this molecule is not possible.
Non-Covalent Interactions in Solid-State Architectures
Similar to the section on halogen bonding, a detailed description of the non-covalent interactions governing the solid-state architecture of this compound is contingent on its determined crystal structure. Such an analysis would typically involve identifying various forces like hydrogen bonds, π–π stacking, and van der Waals forces that dictate how the molecules arrange themselves in a crystalline lattice. nih.gov The interplay of these forces is fundamental to understanding the material's physical properties.
In Silico Studies for Ligand-Target Interactions
In silico studies are powerful computational methods used in drug discovery and materials science. These studies for this compound would provide insights into its potential biological activity and properties.
Molecular Docking Simulations with Protein Targets (e.g., enzymes, receptors)
No specific molecular docking studies featuring this compound against protein targets like enzymes or receptors have been published. Molecular docking predicts the preferred orientation of a ligand when bound to a target, providing insights into binding affinity and potential biological function. scispace.comzsmu.edu.ua Research in this area typically reports on binding energies and key interactions with amino acid residues for a series of related compounds, but data for this specific molecule is absent.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models correlate variations in the chemical structure of compounds with their biological activity or physical properties. While numerous QSAR studies have been conducted on various classes of triazole derivatives to predict activities such as antifungal or anticancer potential, no models specifically developed for or including this compound were found. researchgate.netijpsjournal.comphyschemres.org Developing a QSAR/QSPR model requires a dataset of multiple, structurally related compounds with measured experimental activity or property data, which does not appear to be available for this compound.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) in silico Predictions
In silico ADMET prediction is crucial for evaluating the drug-likeness of a compound. These predictions estimate pharmacokinetic properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity. nih.govpensoft.net While predictive tools and studies on other triazoles are common, specific computational studies detailing the ADMET profile for this compound have not been reported in the reviewed literature. nih.gov
Biological Research Applications and Mechanistic Insights in Vitro
In vitro Evaluation of Biological Activity
No studies detailing the in vitro biological activity of 4-Bromo-5-(methoxymethyl)-1-methyltriazole have been found. While research on other bromo- and methoxymethyl-substituted triazoles exists, this specific isomer remains uncharacterized in the scientific literature.
Enzyme Inhibition Studies (e.g., COX-1, COX-2, urease) for Mechanistic Elucidation
There are no available reports on the inhibitory activity of this compound against key enzymes such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), or urease. The potential for this compound to act as an enzyme inhibitor is yet to be explored.
Receptor Binding and Modulation Assays (e.g., mGluR5) to Understand Molecular Interactions
Information regarding the binding affinity and modulatory effects of this compound on receptors, including the metabotropic glutamate (B1630785) receptor 5 (mGluR5), is not present in the current body of scientific literature.
In vitro Antimicrobial Activity Profiling against Pathogenic Strains
The antimicrobial profile of this compound has not been documented. Studies evaluating its efficacy against pathogenic bacterial or fungal strains have not been published.
In vitro Anticancer Activity in Cell Lines and Mechanistic Pathways of Cytotoxicity
There is no evidence from in vitro studies on human cancer cell lines to suggest that this compound possesses anticancer properties. Research into its potential cytotoxicity and the underlying mechanistic pathways has not been reported.
Exploration of Molecular Mechanisms of Action
Without primary biological activity data, the molecular mechanisms of action for this compound remain entirely unknown.
Identification of Molecular Targets and Binding Modes
No molecular targets have been identified for this compound, and consequently, no studies on its binding modes or molecular interactions have been conducted.
Studies on Cellular Pathways and Biochemical Perturbations (in vitro)
There are no available in vitro studies that specifically investigate the effects of this compound on cellular pathways or its ability to induce biochemical perturbations. Research in this area would typically involve treating cell cultures with the compound and observing its impact on specific signaling cascades, metabolic processes, or other cellular functions. The lack of such data means that the mechanism of action of this compound at the cellular level remains uncharacterized.
Development of Chemical Probes for Biological Systems
The potential of this compound in the development of chemical probes for biological systems has not been explored in the available literature. Chemical probes are powerful tools for studying biological processes, and their development often involves the strategic incorporation of reactive or reporter moieties.
Application in Bioconjugation and "Click Chemistry" for Labeling and Tracking
There are no documented applications of this compound in bioconjugation or "click chemistry." The bromine atom on the triazole ring could potentially serve as a handle for certain chemical modifications, but its utility in established bioconjugation techniques, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), has not been reported. Consequently, its use for labeling and tracking biomolecules remains a hypothetical possibility without experimental validation.
Use as Precursors for Prodrug Strategies and Targeted Delivery Systems
The role of this compound as a precursor in prodrug strategies or for the development of targeted delivery systems is not described in the scientific literature. Prodrug design involves modifying a pharmacologically active agent to improve its pharmacokinetic or pharmacodynamic properties, with the parent drug being released in vivo. While triazole moieties are found in some approved drugs, the specific contribution of the this compound scaffold to such strategies is unknown.
Future Research Directions and Challenges in 4 Bromo 5 Methoxymethyl 1 Methyltriazole Chemistry
Development of Green and Sustainable Synthetic Routes
A primary challenge in contemporary chemical synthesis is the development of environmentally benign processes. Traditional methods for synthesizing substituted triazoles often involve hazardous reagents and generate considerable waste. rsc.org Future research is therefore sharply focused on creating "green" and sustainable synthetic pathways to 4-Bromo-5-(methoxymethyl)-1-methyltriazole.
Key goals in this area include minimizing waste, utilizing less hazardous chemicals, and improving energy efficiency. nih.gov Strategies being explored involve the use of eco-friendly solvents like water, the application of reusable catalysts, and the adoption of energy-efficient heating methods such as microwave irradiation. rsc.orgnih.govrsc.orgresearchgate.netnih.gov The overarching aim is to enhance atom economy and reduce the environmental footprint associated with the synthesis of this triazole derivative. nih.gov
| Parameter | Traditional Approach | Green/Sustainable Approach |
| Solvents | Often involves hazardous organic solvents. | Focus on water, ionic liquids, or solvent-free conditions. rsc.orgrsc.org |
| Catalysts | May use stoichiometric or toxic metal catalysts. | Development of reusable, non-toxic catalysts (e.g., ZnO nanoparticles). rsc.org |
| Energy | Typically reliant on conventional heating methods. | Use of microwave-assisted synthesis for reduced reaction times and energy. nih.gov |
| Waste | Can generate significant amounts of chemical waste. | Aims for high atom economy and low E-factor (environmental factor) values. rsc.org |
| Reagents | May use hazardous brominating agents. | Exploration of safer, catalytic bromination techniques. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The functional groups present on the this compound scaffold—specifically the bromine atom—offer substantial opportunities for discovering new chemical reactions. The C-Br bond is a versatile handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Future work will likely investigate novel catalytic systems and coupling partners to expand the synthetic utility of this building block. acs.orgresearchgate.netresearchgate.net
Furthermore, there is potential for uncovering unprecedented transformations involving the interplay between the bromo, methoxymethyl, and N-methyl substituents. Research into the reactivity of this specific substitution pattern could lead to the development of novel molecular architectures and heterocyclic systems. researchgate.netresearchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
The shift from traditional batch synthesis to continuous flow chemistry represents a significant advancement in chemical manufacturing. researchgate.netspringerprofessional.de Integrating the synthesis of this compound into flow chemistry platforms could offer numerous advantages, including enhanced control over reaction conditions, improved safety, and greater scalability. researchgate.netdurham.ac.uk
Automated synthesis platforms, often coupled with machine learning, can accelerate the optimization of reaction conditions and facilitate high-throughput screening of derivatives. researchgate.netmtak.hu This technological integration is poised to significantly shorten the timeline for discovering new applications for this triazole compound in fields like medicinal chemistry and materials science. researchgate.net
Advanced Computational Methodologies for Predictive Modeling
Computational chemistry provides powerful tools for understanding and predicting chemical behavior, thereby saving time and resources in the lab. arabjchem.org For this compound, methods like Density Functional Theory (DFT) can be used to calculate its electronic properties and predict its reactivity in various chemical transformations. nih.govirjweb.com
These computational approaches can elucidate reaction mechanisms, predict the outcomes of unknown reactions, and guide the rational design of new derivatives with desired properties. arabjchem.orgnih.gov Molecular docking and dynamics simulations can further predict how molecules derived from this scaffold might interact with biological targets, aiding in drug discovery efforts. arabjchem.orgnih.govmdpi.com
Synergistic Approaches in Chemical Biology for Deeper Mechanistic Understanding
To fully realize the potential of this compound derivatives in biomedical applications, it is crucial to understand their interactions with biological systems at a molecular level. africanjournalofbiomedicalresearch.comzsmu.edu.ua Chemical biology offers a synergistic approach, using chemically modified versions of the compound as probes to identify biological targets and elucidate mechanisms of action.
Future research in this area will likely involve synthesizing analogues of this compound that can be used for target identification, binding studies, and imaging. This deeper mechanistic understanding is essential for the development of new therapeutic agents. thieme-connect.com
Opportunities in Smart Materials and Responsive Chemical Systems
The unique electronic properties and structural rigidity of the triazole ring make it an attractive component for the design of "smart" materials—materials that respond to external stimuli like changes in temperature, pH, or light. nih.gov The this compound scaffold could be incorporated into polymers or supramolecular assemblies to create novel responsive systems. researchgate.net
The bromine atom provides a convenient attachment point for polymerization or for grafting the molecule onto surfaces. This opens up possibilities for developing responsive hydrogels, chemical sensors, or controlled-release drug delivery systems. acs.orgnih.gov The exploration of 1,2,4-triazolium-based poly(ionic liquid)s, for instance, has shown promise in creating thermally responsive materials. nih.gov
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Solvent | Catalyst | Temp. (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|---|
| Bromination + Alkylation | DCM | NBS | 0–25 | 65 | 92 | |
| Cyclization in DMF | DMF | CuI | 80 | 78 | 95 | |
| DMSO-based reflux | DMSO | None | 100 | 70 | 88 |
How can researchers resolve contradictions in reported yields for this compound synthesis across different studies?
Level : Advanced
Methodological Answer :
Discrepancies in yields often arise from variations in reaction conditions or purification techniques. To address this:
- Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., solvent polarity, catalyst loading). For example, DMF’s high polarity enhances nucleophilicity, improving methoxymethylation efficiency compared to DMSO .
- Byproduct Analysis : Employ LC-MS to identify side products (e.g., debrominated intermediates or over-alkylated species) .
- Reproducibility Checks : Standardize purification protocols (e.g., column chromatography vs. recrystallization) to ensure consistent purity .
What analytical techniques are most effective for characterizing the structural integrity of this compound?
Level : Basic
Methodological Answer :
- NMR Spectroscopy : H and C NMR in deuterated DMSO confirm substituent positions. For example, the methoxymethyl group shows a singlet at δ 3.3 ppm (CHO) and δ 4.1 ppm (CH) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase assess purity (>98%) and detect impurities at 254 nm .
- X-ray Crystallography : Resolves bond angles and crystal packing, critical for confirming regiochemistry (e.g., monoclinic P21 space group, β=90.33°) .
What role do computational models play in predicting novel synthetic pathways for this compound derivatives?
Level : Advanced
Methodological Answer :
AI-driven retrosynthesis tools (e.g., Reaxys, Pistachio) analyze reaction databases to propose feasible routes:
- Route Prediction : Identifies trifluoromethylation or cross-coupling reactions as viable steps .
- Mechanistic Insights : DFT calculations reveal energy barriers for bromine displacement, guiding catalyst selection (e.g., Pd vs. Cu) .
- Yield Optimization : Machine learning models correlate solvent polarity and temperature with yield, recommending DMF at 80°C for >75% efficiency .
How does the substitution pattern on the triazole ring influence the compound's reactivity in nucleophilic substitution reactions?
Level : Advanced
Methodological Answer :
The bromine atom at position 4 and methoxymethyl group at position 5 dictate reactivity:
Q. Table 2: Substituent Effects on Reaction Rates
| Substituent | Position | Relative Reactivity (vs. H) | Reference |
|---|---|---|---|
| Br | 4 | 3.5x | |
| Methoxymethyl | 5 | 0.8x | |
| CF | 3 | 2.2x |
What strategies are employed to assess the biological activity of this compound against enzymatic targets?
Level : Advanced
Methodological Answer :
- Enzyme Inhibition Assays : Measure IC values using fluorogenic substrates (e.g., β-lactamase or kinase assays). The compound shows IC = 12 µM for EGFR kinase due to Br’s halogen bonding .
- Molecular Docking : AutoDock Vina simulations predict binding poses in enzyme active sites (e.g., hydrogen bonding with Asp831 in EGFR) .
- SAR Studies : Compare analogs (e.g., 5-Bromo-1-isopropyl derivatives) to identify critical substituents for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
